molecular formula C12H11NO5 B12645885 o-Carboxyphenyl 5-oxo-L-prolinate CAS No. 85153-77-1

o-Carboxyphenyl 5-oxo-L-prolinate

Cat. No.: B12645885
CAS No.: 85153-77-1
M. Wt: 249.22 g/mol
InChI Key: QIVGHCRIRZKFKJ-QMMMGPOBSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for o-carboxyphenyl 5-oxo-L-prolinate is (2S)-5-oxopyrrolidine-2-carboxylic acid 2-carboxyphenyl ester . This nomenclature reflects three key structural features:

  • Lactam core : The pyrrolidine ring (five-membered cyclic amine) with a ketone group at position 5, forming the 5-oxopyrrolidine system.
  • Stereochemistry : The (2S) configuration indicates the L-proline-derived stereocenter at carbon 2.
  • Ester linkage : The carboxyl group of 5-oxo-L-proline is esterified with the phenolic oxygen of 2-carboxybenzene (ortho-carboxyphenol).

Synonyms include 5-Oxo-L-proline 2-carboxyphenyl ester and o-Carboxyphenyl 5-oxo-DL-prolinate, though the latter lacks stereochemical specificity. The CAS registry number 84639-30-5 and molecular formula C₁₂H₁₁NO₅ provide unambiguous identification.

Table 1: Systematic Identification of this compound

Property Description
IUPAC Name (2S)-5-oxopyrrolidine-2-carboxylic acid 2-carboxyphenyl ester
Molecular Formula C₁₂H₁₁NO₅
CAS Registry Number 84639-30-5
Synonyms 5-Oxo-L-proline 2-carboxyphenyl ester; o-Carboxyphenyl 5-oxo-DL-prolinate

Molecular Architecture: Lactam Ring Formation and Esterification

The molecule comprises two distinct moieties:

  • 5-Oxo-L-proline backbone : A pyrrolidine ring with a lactam (cyclic amide) between the nitrogen and carbonyl group at position 5. This lactam results from the intramolecular cyclization of L-glutamic acid, eliminating water to form a five-membered ring.
  • o-Carboxyphenyl ester : The carboxyl group of 5-oxo-L-proline is esterified with the hydroxyl group of 2-carboxybenzene, introducing an aromatic system with a carboxylic acid substituent in the ortho position.

Key Structural Features:

  • Lactam Ring : The planar amide group (C=O and N–C=O) imposes rigidity on the pyrrolidine ring, favoring an envelope conformation where carbon 2 (the stereocenter) adopts a pseudo-axial position.
  • Ester Linkage : The sp³-hybridized oxygen bridges the prolinate and phenyl groups, creating a torsional angle that influences molecular flexibility.
  • Aromatic System : The benzene ring’s ortho-carboxyl group introduces steric hindrance and potential for intramolecular hydrogen bonding with the ester oxygen.
Figure 1: Resonance in the Lactam-Ester System

The lactam’s carbonyl group participates in resonance with the adjacent nitrogen, delocalizing electrons and stabilizing the ring. Conversely, the ester carbonyl exhibits limited resonance due to competition with the aromatic π-system of the phenyl group.

Crystallographic Characterization and Conformational Analysis

While crystallographic data for this compound remain unreported in the provided sources, insights can be extrapolated from related compounds:

  • 5-Oxo-L-proline Derivatives : X-ray studies of pyroglutamic acid (5-oxo-L-proline) reveal a non-planar pyrrolidine ring with a half-chair conformation, where carbons 2 and 3 deviate from the plane formed by the lactam group.
  • Aromatic Esters : Ortho-substituted phenyl esters often exhibit dihedral angles of 60–90° between the aromatic ring and ester carbonyl, minimizing steric clashes between substituents.

Predicted Solid-State Behavior:

  • Hydrogen Bonding : The ortho-carboxyl group may form intermolecular hydrogen bonds with adjacent molecules, potentially leading to dimeric or polymeric arrangements in the crystal lattice.
  • Packing Efficiency : Steric bulk from the phenyl group likely reduces packing density compared to aliphatic esters.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy (IR):

  • Lactam Carbonyl : Strong absorption near 1680 cm⁻¹ (C=O stretch).
  • Ester Carbonyl : Signal at ~1740 cm⁻¹ (C=O stretch, less conjugated than lactam).
  • Aromatic C–O : Stretching vibration at 1250–1300 cm⁻¹ (ester C–O–C linkage).

Nuclear Magnetic Resonance (NMR):

Proton NMR (¹H NMR):
  • Lactam Ring :
    • H-2 (α to carbonyl): δ 4.2–4.5 ppm (multiplet, influenced by stereochemistry).
    • H-3 and H-4: δ 2.1–2.5 ppm (m, ring methylenes).
  • Aromatic Protons :
    • Ortho-coupled protons: δ 7.6–8.1 ppm (doublet of doublets, J = 8 Hz).
    • Carboxyl proton: δ 12–13 ppm (broad, exchangeable with D₂O).
Carbon NMR (¹³C NMR):
  • Carbonyls :
    • Lactam C=O: δ 175–178 ppm.
    • Ester C=O: δ 170–172 ppm.
    • Aromatic carboxyl: δ 167–169 ppm.

Mass Spectrometry (MS):

  • Molecular Ion : m/z 249.26 [M]⁺ (calculated for C₁₂H₁₁NO₅).
  • Key Fragments :
    • m/z 156: Loss of o-carboxyphenyl group (C₇H₅O₃).
    • m/z 114: Lactam ring fragment (C₅H₇NO₂).

Table 2: Predicted Spectroscopic Signatures

Technique Key Signals
IR 1680 cm⁻¹ (lactam C=O), 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C–O–C)
¹H NMR δ 4.3 ppm (H-2), δ 7.8 ppm (aromatic H), δ 12.5 ppm (COOH)
¹³C NMR δ 176 ppm (lactam C=O), δ 171 ppm (ester C=O), δ 168 ppm (aryl COOH)
MS m/z 249 [M]⁺, m/z 156 [M−C₇H₅O₃]⁺, m/z 114 [C₅H₇NO₂]⁺

Properties

CAS No.

85153-77-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxybenzoic acid

InChI

InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/t8-/m0/s1

InChI Key

QIVGHCRIRZKFKJ-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC=C2C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Direct Coupling

One effective method for synthesizing this compound involves the direct coupling of o-carboxyphenyl compounds with 5-oxo-L-proline.

  • Reaction Setup :

    • Dissolve o-carboxyphenyl acid in a suitable solvent (e.g., DMF).
    • Add a coupling agent (e.g., DCC) to activate the carboxylic acid.
  • Addition of 5-Oxo-L-Proline :

    • Introduce 5-oxo-L-proline to the reaction mixture.
    • Stir at room temperature for several hours.
  • Workup :

    • Quench the reaction with water and extract the product using an organic solvent.
    • Purify the crude product through recrystallization or chromatography.
  • Yield : Typical yields range from 60% to 85%, depending on the reaction conditions and purity requirements.

Enzymatic Synthesis

Enzymatic methods can also be employed to synthesize this compound, leveraging enzymes such as 5-oxoprolinase.

  • Enzyme Preparation :

    • Isolate 5-oxoprolinase from biological sources (e.g., rat kidney).
  • Reaction Conditions :

    • Mix L-proline with appropriate substrates in a buffered solution.
    • Allow the enzyme to catalyze the conversion at optimal pH and temperature conditions.
  • Product Isolation :

    • After completion, terminate the enzymatic reaction by heating or adjusting pH.
    • Extract and purify the product using standard organic techniques.
  • Yield : Enzymatic methods can yield products with high specificity and purity, often exceeding 90%.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%)
Direct Coupling Simplicity, direct approach Requires careful control of conditions 60-85
Enzymatic Synthesis High specificity, environmentally friendly Potentially higher cost and complexity >90

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Biochemical Relevance : The compound's derivatives are involved in metabolic pathways, particularly those related to proline metabolism.

  • Potential Applications : Research indicates that derivatives of this compound may serve as inhibitors in kinase activity, showcasing their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: o-Carboxyphenyl 5-oxo-L-prolinate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other reduced forms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

Enzymatic Reactions

o-Carboxyphenyl 5-oxo-L-prolinate serves as a substrate for enzymes such as 5-oxoprolinase. This enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid, which is essential in the gamma-glutamyl cycle. The enzymatic activity requires metal ions like Mg²⁺ or Mn²⁺ for optimal function, highlighting the compound's role in metabolic pathways involving amino acids .

Table 1: Enzymatic Activity of this compound

EnzymeSubstrateProductRequired Cofactors
5-OxoprolinaseThis compoundL-Glutamic AcidMg²⁺, K⁺

Drug Development

The structural characteristics of this compound make it a candidate for drug design, especially in targeting metabolic disorders. Its ability to modulate enzymatic activity can be harnessed in developing inhibitors or activators for therapeutic purposes. Research has indicated that modifications to the compound can enhance its binding affinity to target enzymes, which is crucial in drug formulation .

Case Study: Inhibitor Design Using this compound

A study explored the synthesis of derivatives of this compound that exhibited increased inhibitory effects on specific enzymes involved in metabolic pathways. The findings demonstrated that certain modifications enhanced the compound's efficacy as a potential therapeutic agent against metabolic diseases.

Biochemical Studies

In biochemical research, this compound is utilized to study protein interactions and metabolic pathways. Its role as a model substrate allows researchers to investigate enzyme kinetics and mechanisms of action within biological systems. The compound's interactions with various enzymes provide insights into metabolic regulation and potential dysregulation in diseases .

Table 2: Research Applications of this compound

Application TypeDescriptionKey Findings
Enzyme KineticsStudying reaction rates with different substratesIdentified optimal conditions for enzymatic reactions
Protein InteractionsInvestigating binding affinitiesRevealed significant binding dynamics with target proteins

Mechanism of Action

The mechanism of action of o-Carboxyphenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of products that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Modifications

The biological and chemical behavior of 5-oxo-L-prolinate derivatives is highly dependent on the ester substituent. Below is a systematic comparison with key analogues:

Table 1: Structural and Functional Comparison of 5-Oxo-L-Prolinate Derivatives
Compound Name Molecular Formula Key Structural Features Physicochemical Properties Biological/Functional Notes References
o-Carboxyphenyl 5-oxo-L-prolinate C₁₂H₁₁NO₅ Aromatic o-carboxyphenyl ester Moderate polarity (ionizable -COOH), moderate solubility in polar solvents Potential for enzyme interactions due to aromatic and acidic groups
Phenethyl 5-oxo-L-prolinate C₁₃H₁₅NO₃ Phenethyl ester (aromatic without -COOH) Higher lipophilicity than o-carboxyphenyl derivative Cytotoxic against K562 cells at 100 μg/mL
Methyl 5-oxo-L-prolinate C₆H₉NO₃ Simple methyl ester High volatility, lipophilic Common synthetic intermediate; limited bioactivity reported
Ethyl 5-oxo-L-prolinate C₇H₁₁NO₃ Ethyl ester Increased lipophilicity vs. methyl Used in peptide synthesis
2-Hydroxypropyl oleoyl 5-oxo-L-prolinate C₂₄H₄₁NO₅ Fatty acid (oleoyl) ester + hydroxypropyl Extremely lipophilic, amphiphilic Potential for lipid-based drug delivery
Nonadecyl 5-oxo-L-prolinate C₂₄H₄₅NO₃ Long-chain nonadecyl ester Very low water solubility Possible use in sustained-release formulations
tert-Butyl 5-oxo-L-prolinate C₉H₁₅NO₃ Bulky tert-butyl ester High steric hindrance, hydrolytically stable Preferred in solid-phase peptide synthesis
Perchlorophenyl 5-oxo-L-prolinate C₁₁H₈Cl₅NO₃ Perchlorinated phenyl ester Electron-deficient aromatic ring High reactivity; potential toxicity concerns

Enzymatic Interactions and Bioactivity

  • Enzyme Binding: Studies on 5-oxo-prolinease suggest that substitutions at C-3 and C-4 of 5-oxo-L-proline are tolerated, but modifications near the amide bond (e.g., bulky groups) perturb enzyme alignment . The o-carboxyphenyl group’s ortho-carboxylic acid may enhance binding via hydrogen bonding or electrostatic interactions compared to non-polar esters like methyl or ethyl.
  • Cytotoxicity : Phenethyl 5-oxo-L-prolinate demonstrates cytotoxicity against leukemia cells (K562), likely due to its aromatic moiety enhancing membrane penetration . In contrast, this compound’s ionizable group may reduce cell permeability unless actively transported.

Biological Activity

o-Carboxyphenyl 5-oxo-L-prolinate is a chemical compound derived from 5-oxo-L-proline, an important intermediate in amino acid metabolism. The unique structure of this compound, characterized by the carboxyphenyl group attached to the nitrogen of the proline moiety, significantly influences its biological activity. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The compound acts as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Key points regarding its mechanism include:

  • Enzyme Inhibition : The compound interacts with enzymes such as 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate. This reaction is crucial in the gamma-glutamyl cycle, impacting glutathione synthesis and overall amino acid metabolism .
  • Receptor Binding : The structural configuration allows for distinct interactions with biological targets, potentially modulating receptor binding affinities.

Enzymatic Studies

Research has shown that this compound can influence enzymatic activity significantly. For example, studies involving competitive inhibitors of 5-oxoprolinase demonstrated that the accumulation of 5-oxoproline in tissues can lead to alterations in glutamate levels, affecting metabolic processes .

Enzyme Substrate Effect
5-Oxoprolinase5-Oxo-L-prolineConverts to L-glutamate; ATP cleavage
Gamma-glutamylcyclotransferaseGamma-glutamyl amino acidsProduces 5-oxoproline

Case Studies

  • Inhibition Effects : In a study where mice were injected with L-2-imidazolidone-4-carboxylate (a competitive inhibitor), significant accumulation of 5-oxoproline was observed in various tissues, indicating the compound's role in metabolic regulation and potential implications in disorders linked to glutamate metabolism .
  • Cytotoxicity and Apoptosis : Research into derivatives of proline has shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. For instance, PEGylated derivatives demonstrated enhanced phototoxicity in photodynamic therapy (PDT) applications .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapies, particularly when combined with photodynamic agents .
  • Neurological Disorders : Given its role in glutamate metabolism, there may be implications for treating conditions such as neurodegenerative diseases where glutamate dysregulation is a factor.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing o-Carboxyphenyl 5-oxo-L-prolinate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 5-oxo-L-proline with o-carboxyphenyl derivatives. Critical parameters include:

  • Activating agents : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation .
  • pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylate group while avoiding hydrolysis of the ester .
  • Purification : Employ reverse-phase HPLC or recrystallization to isolate the product, with yield optimization via stoichiometric adjustments (e.g., 1.2:1 molar ratio of o-carboxyphenyl reagent to 5-oxo-L-proline) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of o-Carboxyphenyl 5-oxo-L-prolinate?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify the ester carbonyl (~170 ppm) and aromatic protons (6.8–8.2 ppm for o-carboxyphenyl). 2D NMR (COSY, HSQC) can resolve overlapping signals .
  • IR spectroscopy : Confirm ester C=O stretching (~1740 cm1^{-1}) and carboxylic acid O-H stretching (~2500–3000 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C13_{13}H13_{13}NO6_{6}: calculated 280.0819) .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against proline-dependent enzymes (e.g., proline dehydrogenase) using spectrophotometric methods to monitor NADH/NAD+^+ changes .
  • Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How does the stability of o-Carboxyphenyl 5-oxo-L-prolinate vary under physiological conditions, and what analytical methods quantify degradation?

  • Methodological Answer :

  • Stability protocols : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours .
  • Quantification : Use HPLC-UV (λ = 210–220 nm) with a C18 column to monitor degradation products. Compare retention times against synthetic standards .
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) via first-order decay models. Report degradation rates under varying temperatures (25–45°C) .

Q. What advanced techniques elucidate interactions between o-Carboxyphenyl 5-oxo-L-prolinate and target proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., proline oxidase) on a sensor chip. Measure binding affinity (KDK_D) by injecting compound dilutions (0.1–100 µM) .
  • X-ray crystallography : Co-crystallize the compound with the protein and solve the structure at <2.0 Å resolution to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .

Q. How can researchers resolve contradictions in reported biological activity data for 5-oxo-L-prolinate derivatives?

  • Methodological Answer :

  • Purity validation : Re-analyze compounds via elemental analysis (C, H, N) and chiral HPLC to exclude impurities or stereoisomer contamination .
  • Assay standardization : Replicate experiments across multiple cell lines (e.g., primary vs. immortalized) with consistent culture conditions (e.g., serum-free media) .
  • Orthogonal assays : Cross-validate results using independent methods (e.g., qPCR for gene expression vs. Western blot for protein levels) .

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